N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9637203
InChI: InChI=1S/C20H16FN3O3/c1-13(25)14-5-4-6-15(11-14)22-19(26)12-24-20(27)10-9-18(23-24)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Molecular Formula: C20H16FN3O3
Molecular Weight: 365.4 g/mol

N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9637203

Molecular Formula: C20H16FN3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H16FN3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H16FN3O3/c1-13(25)14-5-4-6-15(11-14)22-19(26)12-24-20(27)10-9-18(23-24)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)
Standard InChI Key VQHNNACYJRZQJI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Introduction

N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound belonging to the pyridazinone derivative class. It features an acetylphenyl group and a fluorophenyl group attached to a pyridazinone ring, which are crucial for its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyridazinone Core: This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

  • Introduction of the Fluorophenyl Group: This is typically done via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

  • Acetylation: The acetylphenyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Biological Activity

While specific biological activities of N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide are not detailed in the available literature, compounds within the pyridazinone class are known for their diverse pharmacological activities, including potential anti-inflammatory and anticancer properties. Further research is needed to fully elucidate its biological effects.

Research Findings and Future Directions

Given the limited specific data on N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, future studies should focus on its synthesis optimization, biological activity assessment, and potential applications in medicinal chemistry. The compound's structural features suggest potential interactions with various biological targets, which could be explored through molecular docking studies and in vitro assays.

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